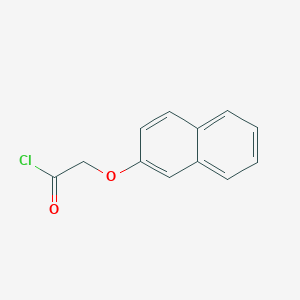

(2-Naphthyloxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOBXXMBVWFWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482880 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40926-77-0 | |

| Record name | (2-NAPHTHYLOXY)ACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Naphthyloxy)acetyl chloride: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Naphthyloxy)acetyl chloride, bearing the CAS Number 40926-77-0 , is a reactive chemical intermediate of significant interest in the fields of analytical chemistry and drug development.[1][2] Its unique structure, combining a naphthyl chromophore with a reactive acyl chloride group, makes it a valuable reagent for the fluorescent labeling of primary and secondary amines. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis from commercially available starting materials, and a thorough discussion of its primary applications, particularly in the sensitive detection and quantification of pharmaceuticals.

Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its structure and data available for analogous compounds.

| Property | Value | Source/Reference |

| CAS Number | 40926-77-0 | [2] |

| Molecular Formula | C₁₂H₉ClO₂ | [1] |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar acyl chlorides |

| Storage | 2-8°C, under inert atmosphere, protected from moisture | [2] |

| Solubility | Expected to be soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols). | General knowledge of acyl chlorides |

Synthesis of this compound

The synthesis of this compound is readily achievable from its corresponding carboxylic acid, (2-Naphthyloxy)acetic acid (CAS Number: 120-23-0). The most common and efficient method for this transformation is the reaction with thionyl chloride (SOCl₂).

Synthesis Workflow

Sources

Synthesis of (2-Naphthyloxy)acetyl chloride from (2-naphthyloxy)acetic acid: An In-depth Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-naphthyloxy)acetyl chloride, a key intermediate in various chemical and pharmaceutical applications. The document details the conversion of (2-naphthyloxy)acetic acid to its corresponding acid chloride, with a primary focus on the use of thionyl chloride as the chlorinating agent. This guide offers an in-depth analysis of the reaction mechanism, detailed experimental protocols, safety considerations, and purification techniques. The content is structured to provide both theoretical understanding and practical guidance for laboratory synthesis.

Introduction

(2-Naphthyloxy)acetic acid, also known as BNOA, is a synthetic auxin plant hormone used to promote fruit set and growth.[1][2][3] Beyond its agricultural applications, its derivatives are of significant interest in medicinal chemistry and materials science. The conversion of (2-naphthyloxy)acetic acid to this compound is a crucial step in the synthesis of various esters, amides, and other derivatives.[4] this compound itself has been identified as a useful fluorescent reagent for derivatizing amino pharmaceuticals for highly sensitive detection.[5]

This guide will focus on the most common and efficient method for this transformation: the reaction of the carboxylic acid with thionyl chloride (SOCl₂). This method is widely favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[6][7][8]

The Underlying Chemistry: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, a reagent is required to convert the -OH group into a better leaving group. Thionyl chloride is an excellent choice for this purpose.[9][10]

The Reaction Mechanism with Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a multi-step mechanism:

-

Nucleophilic Attack: The oxygen of the carbonyl group of the carboxylic acid acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.[10][11]

-

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.[6][10]

-

Nucleophilic Acyl Substitution: A chloride ion, either from the thionyl chloride or another molecule, then attacks the carbonyl carbon.[6]

-

Product Formation: The intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6][11]

The gaseous nature of SO₂ and HCl drives the reaction to completion according to Le Chatelier's principle.[6][7]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The procedure is designed to be self-validating by incorporating checks and observations that indicate the progress and success of the reaction.

Reagents and Materials

| Reagent/Material | Formula | Molecular Weight | CAS Number | Purity |

| (2-Naphthyloxy)acetic acid | C₁₂H₁₀O₃ | 202.21 g/mol | 120-23-0 | >97% |

| Thionyl chloride | SOCl₂ | 118.97 g/mol | 7719-09-7 | >99% |

| Anhydrous Toluene | C₇H₈ | 92.14 g/mol | 108-88-3 | Anhydrous |

| Anhydrous Hexane | C₆H₁₄ | 86.18 g/mol | 110-54-3 | Anhydrous |

Equipment

-

Round-bottom flask (dried in an oven)

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Rotary evaporator

-

Glassware for filtration (e.g., Büchner funnel, filter flask)

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube or connected to a gas bubbler to vent the HCl and SO₂ produced during the reaction into a basic solution (e.g., NaOH solution). It is crucial to perform this reaction in a well-ventilated fume hood.

-

Charging the Flask: To the round-bottom flask, add (2-naphthyloxy)acetic acid (1.0 equivalent).

-

Addition of Solvent and Reagent: Add anhydrous toluene to the flask to create a slurry. While stirring, slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene). The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation or, more conveniently, by co-evaporation with toluene under reduced pressure using a rotary evaporator.[7][12] This step is critical as any remaining thionyl chloride will interfere with subsequent reactions of the acyl chloride.

-

Purification of the Product: The crude this compound can be purified by recrystallization.[13] A suitable solvent system is typically a mixture of a solvent in which the product is soluble (like toluene) and a non-solvent in which it is insoluble (like hexane).[13] Alternatively, for a high-purity product, fractional distillation under reduced pressure can be employed.[7]

-

Isolation and Storage: The purified product, a solid, should be collected by filtration, washed with a small amount of cold, dry hexane, and dried under vacuum. This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety: A Paramount Consideration

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is essential.

Thionyl Chloride: A Highly Reactive Reagent

Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15][16][17]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood.[14][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[15][16][17][18]

-

Storage: Store thionyl chloride in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong bases and acids.[14][15]

-

Spills: In case of a spill, neutralize with an inert absorbent material. Do not use water.[15][16]

This compound: An Irritant

The product, this compound, is an acyl chloride and should be handled with care. It is expected to be corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

Characterization of the Final Product

To confirm the successful synthesis and purity of this compound, several analytical techniques can be employed:

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically around 1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

-

Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.

Conclusion

The synthesis of this compound from (2-naphthyloxy)acetic acid using thionyl chloride is a reliable and efficient method. This guide has provided a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and crucial safety considerations. By following the procedures outlined in this document, researchers and scientists can confidently synthesize this valuable chemical intermediate for their specific applications. The key to a successful synthesis lies in the use of dry reagents and glassware, careful control of the reaction conditions, and appropriate purification techniques.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-Naphthoxy)acetic acid. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

Lanxess. (n.d.). Thionyl chloride. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2-naphthyloxyacetic acid. AERU. Retrieved from [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Duh, T. H., Wu, H. L., Kou, H. S., & Lu, C. Y. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. Journal of Chromatography A, 987(1-2), 205–209. [Link]

-

Alpha Chemika. (n.d.). 2-NAPHTHOXYACETIC ACID For Synthesis. Retrieved from [Link]

-

Loba Chemie. (n.d.). 120-23-0 CAS | 2-NAPHTHOXYACETIC ACID | Laboratory Chemicals | Article No. 04784. Retrieved from [Link]

Sources

- 1. 2-naphthyloxyacetic acid [sitem.herts.ac.uk]

- 2. 2-NAPHTHOXYACETIC ACID For Synthesis | Lab chemical distributors, Lab chemicals exporter, Laboratory Chemicals, Lab chemical manufacturer, Lab chemical supplier, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 3. 120-23-0 CAS | 2-NAPHTHOXYACETIC ACID | Laboratory Chemicals | Article No. 04784 [lobachemie.com]

- 4. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 5. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. echemi.com [echemi.com]

- 13. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 14. nj.gov [nj.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. bionium.miami.edu [bionium.miami.edu]

- 17. lanxess.com [lanxess.com]

- 18. actylislab.com [actylislab.com]

Spectroscopic data (NMR, IR, MS) of (2-Naphthyloxy)acetyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Naphthyloxy)acetyl chloride

Authored by: A Senior Application Scientist

Abstract

This compound (C₁₂H₉ClO₂) is a key intermediate in organic synthesis, notable for its application in derivatizing molecules for analytical purposes, such as in proteomics research and high-performance liquid chromatography (HPLC).[1][2] Its utility stems from the reactive acyl chloride group, which readily couples with nucleophiles like amines and alcohols, and the naphthyloxy moiety that can serve as a chromophore or fluorophore for sensitive detection.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from its precursor, 2-Naphthoxyacetic acid.[3][4]

Synthesis and Molecular Structure

This compound is typically synthesized from its corresponding carboxylic acid, 2-Naphthoxyacetic acid, via chlorination with a suitable reagent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] This conversion is a fundamental reaction in organic chemistry, replacing the hydroxyl group of the carboxylic acid with a chlorine atom, thereby significantly increasing the electrophilicity of the carbonyl carbon.

Synthetic Workflow

The general transformation is illustrated below. The use of a catalyst like dimethylformamide (DMF) is common in reactions involving thionyl chloride.[6]

Caption: Synthesis of this compound from 2-Naphthoxyacetic acid.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the key atoms in the this compound molecule are labeled.

Caption: Structure of this compound with atom numbering for NMR.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The conversion of a carboxylic acid to an acyl chloride results in two highly characteristic changes: the disappearance of the broad O-H stretch and a significant shift of the C=O stretch to a higher wavenumber.

Expert Insight: The high frequency of the acyl chloride carbonyl stretch (~1800 cm⁻¹) is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom.[7] This effect shortens and strengthens the C=O bond, increasing the energy required to excite its stretching vibration compared to the ~1700 cm⁻¹ seen for the parent carboxylic acid.[3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the KBr pellet method is suitable. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Predicted IR Data Summary

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |

| C=O (Acyl Chloride) | ~1800 | Strong, sharp |

| C-H (Aromatic) | 3100 - 3000 | Medium to weak, sharp |

| C-H (Aliphatic, -CH₂) | 2980 - 2850 | Weak |

| C=C (Aromatic) | 1630 - 1580 | Medium, sharp |

| C-O (Aryl Ether) | 1270 - 1230 (asymmetric) | Strong |

| C-Cl | 800 - 600 | Medium to strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.

¹H NMR Analysis

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the methylene group.

Expert Insight: The methylene protons (H-11) are particularly diagnostic. In the precursor acid, these protons resonate around 4.8 ppm.[3] Upon conversion to the acyl chloride, the enhanced electron-withdrawing nature of the -COCl group will deshield these protons further, causing a downfield shift.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 7.2 | Multiplet (m) | 7H | Ar-H (H-1, H-3, H-4, H-5, H-6, H-7, H-8) |

| ~5.0 | Singlet (s) | 2H | -O-CH₂ -COCl (H-11) |

¹³C NMR Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon environments and is especially useful for identifying the carbonyl carbon.

Expert Insight: The chemical shift of the carbonyl carbon (C-12) is highly sensitive to its electronic environment. For acyl chlorides, this signal typically appears in the range of 165-175 ppm, which is a distinct region that helps differentiate it from other carbonyl-containing functional groups.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (C-12) |

| ~155 | Ar-C -O (C-2) |

| ~134 | Ar-C (quaternary) |

| ~130 - 110 | Ar-CH |

| ~107 | Ar-CH |

| ~70 | -O-CH₂ - (C-11) |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition and structure.

Expert Insight: The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two distinct peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 220 / 222 | [C₁₂H₉ClO₂]⁺˙ | Molecular Ion [M]⁺ . Shows 3:1 isotopic pattern for one Cl atom. |

| 185 | [C₁₂H₉O₂]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 143 | [C₁₀H₇O]⁺ | Base Peak? Formation of the stable naphthyloxy cation via cleavage of the C-O bond. |

| 127 | [C₁₀H₇]⁺ | Loss of carbon monoxide (CO) from the [C₁₀H₇O]⁺ fragment. |

Conclusion

The spectroscopic characterization of this compound is straightforward and relies on identifying key features that differentiate it from its synthetic precursor. The definitive IR absorption at ~1800 cm⁻¹, the downfield-shifted methylene proton signal in ¹H NMR, the characteristic acyl chloride carbonyl signal in ¹³C NMR, and the M/M+2 isotopic pattern in mass spectrometry collectively provide unambiguous confirmation of the molecule's structure. This guide serves as a practical reference for researchers to verify the successful synthesis and purity of this valuable chemical reagent.

References

-

PubChem . 2-Naphthoxyacetic acid | C12H10O3 | CID 8422. Available at: [Link]

-

Duh, T. H., et al. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. Journal of Chromatography A, 987(1-2), 205-9. Available at: [Link]

-

Reddit r/chemhelp . How to identify an Acyl Chloride in an IR spectra?. Available at: [Link]

- Google Patents. CN101880271A - Synthesis method of 2-thiophene acetylchloride.

- Google Patents. RU2078759C1 - Method for production of chlorides of carboxylic acids.

Sources

- 1. scbt.com [scbt.com]

- 2. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Naphthoxyacetic acid | C12H10O3 | CID 8422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 6. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

Physical and chemical properties of (2-Naphthyloxy)acetyl chloride

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Naphthyloxy)acetyl Chloride

Introduction

This compound, a bifunctional organic molecule, stands as a crucial reagent in the fields of synthetic chemistry, drug development, and advanced analytical sciences. Its chemical architecture, featuring a reactive acyl chloride group tethered to a bulky, fluorescent naphthyloxy moiety, imparts a unique combination of properties that make it an invaluable tool for researchers. The high electrophilicity of the acyl chloride function allows for facile covalent modification of nucleophilic species, while the naphthalene ring serves as a stable structural backbone and a useful chromophore/fluorophore.

This guide provides a comprehensive exploration of the physical and chemical properties of this compound. It is designed for scientists and technical professionals, offering not only a summary of its characteristics but also insights into the causality behind its reactivity, practical guidance on its synthesis and handling, and an overview of its key applications.

Molecular Structure and Identification

The defining feature of this compound is the linkage of a 2-naphthol ether to an acetyl chloride core. This structure is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 40926-77-0[1] |

| Molecular Formula | C₁₂H₉ClO₂[1][2] |

| Molecular Weight | 220.65 g/mol [1][2][3] |

| IUPAC Name | 2-(naphthalen-2-yloxy)acetyl chloride[3][4] |

| Synonyms | 2-(2-Naphthalenyloxy)acetyl Chloride, β-Naphthyloxyacetyl Chloride[3][5] |

Physical Properties

This compound is typically encountered as a colorless to pale yellow liquid.[1] Its pungent odor is characteristic of acyl chlorides and signals its high reactivity, particularly its tendency to hydrolyze upon contact with atmospheric moisture.[1] Due to this reactivity, it is thermally labile, and standard measurements like boiling point at atmospheric pressure are not practical as the compound would likely decompose.

Table 2: Physical Characteristics

| Property | Description | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Storage Temperature | 2-8°C or -20°C, under anhydrous conditions | [3] |

| Purity (Typical) | ≥95% | |

For context, its carboxylic acid precursor, (2-Naphthyloxy)acetic acid (CAS: 120-23-0), is a stable gray or white crystalline solid with a melting point of 151-154°C.[6][7][8]

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the acyl chloride functional group, which is one of the most reactive derivatives of carboxylic acids.[9][10] This high reactivity stems from two primary electronic factors:

-

High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms—oxygen and chlorine. Both atoms pull electron density away from the carbon, making it strongly electrophilic and an attractive target for nucleophiles.

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group, as it is the conjugate base of a strong acid (HCl). This facilitates the completion of nucleophilic substitution reactions.

Key Reactions: Nucleophilic Acyl Substitution

This compound readily undergoes addition-elimination reactions with a wide range of nucleophiles.[9] The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.

Caption: General mechanism for nucleophilic acyl substitution.

-

Hydrolysis: It reacts vigorously with water to form (2-Naphthyloxy)acetic acid and hydrochloric acid (HCl).[1] This sensitivity necessitates that all handling and reactions be performed under strictly anhydrous conditions to prevent sample degradation and loss of yield.[1]

-

Reaction with Alcohols and Phenols: In the presence of a base (like pyridine or triethylamine, which acts as an HCl scavenger), it reacts with alcohols or phenols to form the corresponding esters.[9] This is a highly efficient method for ester synthesis due to the high reactivity of the acyl chloride.[9]

-

Reaction with Ammonia and Amines: This is perhaps its most utilized reaction. It reacts rapidly with primary and secondary amines to form stable N-substituted amides.[9] This reaction is central to its use as a derivatizing agent for analytical purposes and a building block in medicinal chemistry.[5][11] The nitrogen atom in an amine is a potent nucleophile that readily attacks the acyl chloride.[12]

Synthesis Protocol

This compound is most commonly and efficiently prepared by the chlorination of its parent carboxylic acid, (2-Naphthyloxy)acetic acid.[11] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like PCl₃ or PCl₅ for several reasons. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases.[9] This allows for their easy removal from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process.

Experimental Protocol: Synthesis from (2-Naphthyloxy)acetic Acid

Sources

- 1. CAS 40926-77-0: Acetyl chloride, (2-naphthalenyloxy)- [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Buy Online CAS Number 40926-77-0 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Naphthoxyacetic acid CAS#: 120-23-0 [m.chemicalbook.com]

- 7. 2-Naphthoxyacetic acid 120-23-0 [mingyuanchemical.com]

- 8. 2-Naphthoxyacetic acid | 120-23-0 [chemicalbook.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

A-Scientist's-Guide-to-(2-Naphthyloxy)acetyl-chloride-Procurement-Synthesis-and-Application

Abstract

(2-Naphthyloxy)acetyl chloride is a key bifunctional reagent, integrating the rigid, fluorescent naphthyl moiety with a reactive acyl chloride group. This combination makes it an invaluable tool for chemical derivatization, organic synthesis, and the development of novel pharmaceutical agents. This technical guide provides an in-depth analysis of its commercial availability, offering a comparative landscape of suppliers. Furthermore, it details a standard laboratory-scale synthesis protocol for instances requiring custom preparation. Key sections are dedicated to the analytical characterization necessary for quality assurance, its applications in drug discovery and as a fluorescent labeling agent, and critical safety protocols for its handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize or plan to utilize this versatile chemical intermediate.

Introduction and Chemical Profile

This compound, with CAS Number 40926-77-0, is an acyl chloride derivative of (2-Naphthyloxy)acetic acid.[1] Its structure is characterized by a naphthalene ring linked via an ether bond to an acetyl chloride moiety. This structure confers favorable spectrophotometric properties, making it a useful chromophore and fluorophore.[1] The acyl chloride group is a highly reactive functional group, readily participating in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its utility as a chemical building block and derivatizing agent.

Key Chemical Data:

-

Molecular Formula: C₁₂H₉ClO₂[2]

-

Molecular Weight: 220.65 g/mol [2]

-

IUPAC Name: this compound

-

Appearance: Typically a solid at room temperature.

Commercial Availability and Supplier Analysis

This compound is available from several fine chemical suppliers, though it is often stocked in research-to-pilot scale quantities rather than bulk industrial volumes. When procuring this reagent, researchers should prioritize suppliers that provide a comprehensive Certificate of Analysis (CoA) with lot-specific data, including purity assessment by a primary analytical method like NMR or HPLC.

Below is a comparative table of representative suppliers. Note that availability and purity can vary.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Often available through their AA Blocks catalog; suitable for R&D purposes. |

| Santa Cruz Biotechnology | Not specified | Marketed for proteomics research; researchers should request a CoA for purity details.[2] |

| Simson Pharma Limited | High Quality | Accompanied by a Certificate of Analysis, positioned as a manufacturer and exporter. |

Procurement Insight: Due to the reactivity of the acyl chloride group, proper packaging and shipping conditions are critical. Ensure the supplier provides the material in a tightly sealed container under an inert atmosphere to prevent hydrolysis. The recommended storage temperature is typically 2-8°C to maintain stability.

Synthesis, Purification, and Characterization

While commercially available, in-house synthesis may be required for specific research needs, such as isotopic labeling or when scaling up beyond typical catalog quantities. The most direct and common laboratory synthesis involves the conversion of the corresponding carboxylic acid, (2-Naphthyloxy)acetic acid, to the acyl chloride.

Synthetic Pathway

The reaction is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup process.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from (2-Naphthyloxy)acetic acid.

Materials:

-

(2-Naphthyloxy)acetic acid

-

Thionyl chloride (SOCl₂), distilled

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Dry glassware (oven or flame-dried)

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride product.

-

Reagent Addition: To the flask, add (2-Naphthyloxy)acetic acid (1.0 eq). Dissolve or suspend it in a minimal amount of anhydrous solvent (e.g., toluene).

-

Chlorination: Slowly add an excess of thionyl chloride (e.g., 1.5-2.0 eq) to the flask at room temperature. The addition may be exothermic. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction, but care must be taken as this can sometimes lead to side reactions.

-

Reaction: Gently heat the mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a base trap with NaOH solution) to neutralize the corrosive and toxic vapors.

-

Purification: The crude this compound, often obtained as an oil or low-melting solid, can be purified by vacuum distillation or recrystallization if necessary. For most applications, the crude product is of sufficient purity to be used directly in the next step.

Quality Control and Characterization

Verification of the product's identity and purity is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. The spectrum should show characteristic peaks for the aromatic protons of the naphthalene ring system and a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group. The chemical shift of this methylene singlet is expected to be further downfield compared to the starting carboxylic acid due to the electron-withdrawing effect of the chloride atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the functional group conversion. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear, and a sharp, strong carbonyl (C=O) stretch for the acyl chloride should appear at a higher wavenumber (typically 1780-1815 cm⁻¹) than the corresponding acid.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Key Applications in Research and Development

The utility of this compound stems from its dual functionality: the reactive handle for covalent bond formation and the naphthyl group for detection or imparting specific physicochemical properties.

Fluorescent Labeling and Derivatization

This compound serves as an effective fluorescent reagent for derivatizing molecules with primary or secondary amino groups.[1] The reaction results in a stable amide bond, covalently attaching the fluorescent naphthyl group to the analyte. This is particularly valuable in analytical chemistry for enhancing the detection sensitivity of amino-containing pharmaceuticals, such as amantadine and memantine, in HPLC with fluorescence detection.[1] The resulting derivatives can be analyzed at sub-micromolar levels.[1]

Intermediate in Drug Discovery and Organic Synthesis

As a versatile acylating agent, this compound is a building block for more complex molecular architectures. In drug discovery, the naphthyl group is a common scaffold found in various pharmacologically active compounds. Naphthyl derivatives are explored for a wide range of therapeutic areas, including anticancer, antibacterial, and anti-inflammatory agents.[3] this compound provides a direct route to introduce the (2-Naphthyloxy)acetyl moiety into a target molecule, which can be a key step in the synthesis of new chemical entities (NCEs). For example, it can be reacted with an amine-containing core to build libraries of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Acyl chlorides as a class are hazardous reagents and must be handled with appropriate precautions.[4]

-

Reactivity: this compound reacts violently with water and other protic solvents (e.g., alcohols) in an exothermic reaction that liberates corrosive hydrogen chloride (HCl) gas.[5] All handling should be performed under anhydrous conditions.[5]

-

Personal Protective Equipment (PPE): Always use this chemical inside a certified chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is recommended for larger quantities.[4]

-

Storage: Store the reagent in a tightly sealed container, preferably under an inert gas like argon or nitrogen. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials, especially water and bases.[7] The recommended storage temperature is 2-8°C.

-

Spill & Disposal: In case of a spill, neutralize carefully with a dry, inert absorbent material like sand or sodium bicarbonate. Do not use water.[7] All waste must be disposed of according to local, state, and federal regulations for hazardous chemical waste. Quenching of residual acyl chloride can be performed by slow addition to a stirred, cooled solution of sodium bicarbonate or an alcohol like isopropanol.[6]

Conclusion

This compound is a high-value chemical intermediate for researchers in analytical chemistry, medicinal chemistry, and materials science. Its commercial availability from specialized suppliers facilitates its use in standard research applications. For custom needs, a straightforward synthesis from the corresponding carboxylic acid is readily achievable. Proper handling, storage, and characterization are paramount to ensuring both safety and experimental success. The unique combination of a reactive acyl chloride and a fluorescent naphthyl group ensures its continued relevance as a versatile tool in the modern chemistry laboratory.

References

-

Duh, T. H., Wu, H. L., Kou, H. S., & Lu, C. Y. (2003). (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. Journal of Chromatography A, 987(1-2), 205-209. Available from: [Link]

-

Rahman, A., Uahengo, V., Likius, D. S., & Mupa, M. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar. Available from: [Link]

-

Akram, M., & Desai, R. D. (1940). Studies in naphthalene series. Proceedings of the Indian Academy of Sciences - Section A, 11(2), 149-155. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]

-

University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. Available from: [Link]

-

Taylor & Francis. Acetyl chloride – Knowledge and References. Available from: [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available from: [Link]

-

Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. ResearchGate. Available from: [Link]

-

Al-Omair, M. A., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PMC. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Available from: [Link]

-

PubChem. 2-Naphthoyl chloride | C11H7ClO | CID 75246. Available from: [Link]

Sources

- 1. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. fishersci.com [fishersci.com]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide on the Safe Handling and Application of (2-Naphthyloxy)acetyl chloride

This guide provides comprehensive safety protocols and handling procedures for (2-Naphthyloxy)acetyl chloride (CAS No. 40926-77-0), a reactive acylating agent utilized in organic synthesis.[1] The information herein is intended for researchers, chemists, and professionals in drug development and proteomics research.[2] Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Compound Profile and Reactivity

This compound is an organic compound featuring an acetyl chloride functional group attached to a 2-naphthyloxy moiety.[1] This structure imparts significant reactivity, making it a valuable reagent for acylation reactions, particularly in the formation of esters and amides.[1][3][4] It is recognized for its utility in synthesizing complex molecules, including indoline-2-carboxamide derivatives and other intermediates.[1][5] Furthermore, its fluorescent properties make it a useful derivatizing agent for the sensitive detection of amines in analytical chromatography.[6]

The primary hazard associated with this compound stems from its high reactivity, especially with nucleophiles. Like other acyl chlorides, it reacts vigorously with water and other protic solvents.[1][7][8][9] This moisture sensitivity necessitates handling under anhydrous conditions to prevent hydrolysis into (2-naphthyloxy)acetic acid and corrosive hydrogen chloride (HCl) gas.[1][10] The reaction with water is highly exothermic and can lead to a dangerous increase in temperature and pressure.[11]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazard classifications to implement appropriate safety measures.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[12] |

| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[12][13] |

Signal Word: Danger[12]

Personal Protective Equipment (PPE)

Due to its corrosive nature, comprehensive personal protective equipment is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes.[10][14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl-rubber or nitrile) and a flame-resistant lab coat that is fully buttoned with sleeves of sufficient length.[8][14] Full-length pants and closed-toe shoes are also necessary.[14]

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10][12][14] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[14]

Safe Handling and Storage Protocols

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

Engineering Controls and Workspace Preparation

-

Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood.[8][14]

-

Emergency Equipment: An approved and certified emergency eyewash station and safety shower must be readily accessible in the laboratory.[10][14][15]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere, such as nitrogen or argon.[10][14]

-

Exclusion of Water: Ensure the work area is dry and that the compound does not come into contact with water or moist air.[7][10][14]

Storage Requirements

-

Container: Store in a tightly closed container.[7][10][13] Containers that have been opened must be carefully resealed and kept upright.[14]

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[8][10][13][14] Recommended storage temperature is between 2°C and 8°C.[16][17]

-

Incompatible Materials: Avoid storage near water, alcohols, amines, strong bases, and oxidizing agents.[8][9][14][18]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Quenching and Neutralization Procedures

Unreacted this compound must be safely neutralized (quenched) at the end of a reaction. The choice of quenching agent depends on the stability of the desired product.[11]

Common Quenching Agents

-

Water: Reacts to form (2-naphthyloxy)acetic acid and HCl. This reaction is highly exothermic and must be performed with extreme caution.[11]

-

Alcohols (e.g., Methanol, Ethanol): React to form the corresponding ester and HCl. This is a generally safer method.[11][19]

-

Amines (e.g., Diethylamine): React to produce a stable amide and an ammonium salt.[11][19]

Step-by-Step Quenching Protocol (Using an Alcohol)

-

Cooling: Cool the reaction flask to 0°C in an ice-water bath. This is crucial to control the exothermic reaction.[11]

-

Slow Addition: While vigorously stirring the reaction mixture, slowly add a suitable alcohol (e.g., methanol or isopropanol) dropwise.[11] The rate of addition should be controlled to maintain a low temperature.

-

Completion: Continue stirring the mixture at 0°C for at least 30 minutes after the addition is complete to ensure all the acyl chloride has reacted.[11]

-

Neutralization: After quenching, the acidic solution should be neutralized with a weak base, such as sodium bicarbonate, before workup and disposal.[20]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spills and Leaks

-

Evacuate: Evacuate non-essential personnel from the area.[9][12]

-

Ventilate: Ensure adequate ventilation.

-

Containment: For small spills, absorb the material with an inert, dry substance such as sand or earth. Do not use combustible materials.[10]

-

Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[10][12] Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes.[10][12] Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[10][12] Seek immediate medical attention.[12] Do not use mouth-to-mouth resuscitation.[10]

-

Ingestion: Do NOT induce vomiting.[10][12] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[10] Seek immediate medical attention.[12]

Emergency Response Decision Tree

Caption: Decision Tree for Emergency Response.

Disposal Considerations

All waste containing this compound or its byproducts must be treated as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12] Dispose of contents and container to an approved waste disposal plant.[12][13]

Conclusion

This compound is a potent and versatile reagent in chemical synthesis. Its inherent reactivity and corrosiveness demand a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers and drug development professionals can mitigate risks, ensure a safe laboratory environment, and achieve reliable experimental results.

References

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Naphthyl)acetyl chloride, tech. [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ACS Publications. A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. [Link]

-

PubMed. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent. [Link]

-

PubChem. 2-(2-Naphthyl)acetyl chloride | C12H9ClO | CID 588115. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

KGROUP. Quenching Reactive Substances. [Link]

-

MDPI. Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

Penta chemicals. Acetyl chloride - Safety Data Sheet. [Link]

-

Loba Chemie. Acetyl chloride - Safety Data Sheet. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Pharmaffiliates. 2-Naphthalen-2-yloxyacetyl Chloride | 40926-77-0. [Link]

-

Reddit. Why does the acyl chloride react with the more basic NH rather than the acidic OH?. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

PubChem. 2-Naphthoyl chloride | C11H7ClO | CID 75246. [Link]

Sources

- 1. CAS 40926-77-0: Acetyl chloride, (2-naphthalenyloxy)- [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. wcu.edu [wcu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-(naphthalen-2-yloxy)acetyl chloride | 40926-77-0 [sigmaaldrich.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. fishersci.com [fishersci.com]

- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 20. kgroup.du.edu [kgroup.du.edu]

Foreword: Understanding the Versatility of (2-Naphthyloxy)acetyl Chloride

An In-depth Technical Guide to the Reactivity of (2-Naphthyloxy)acetyl Chloride with Nucleophiles

This compound, a derivative of 2-naphthoxyacetic acid, is a highly reactive acyl chloride that serves as a cornerstone reagent in various synthetic applications. Its utility is primarily anchored in the electrophilic nature of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.[1] The incorporation of the naphthalene moiety introduces unique photophysical properties, rendering its derivatives fluorescent. This characteristic is particularly valuable in the life sciences for the derivatization of amino-functionalized analytes, such as pharmaceuticals, enabling their sensitive detection at sub-micromolar levels via HPLC with fluorimetric detection.[2]

This guide provides a comprehensive exploration of the reactivity of this compound with common classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing reaction conditions for achieving high yields and purity. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom and poor resonance stabilization between the chlorine and the carbonyl group.[1] This enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[3]

The reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient tetrahedral intermediate with a negative charge on the oxygen atom.[4][5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group.[6][7] The final product is a new acyl compound where the chloride has been substituted by the nucleophile.

dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of Nucleophilic Acyl Substitution", labelloc=t, fontsize=14]; node [shape=none, fontsize=12]; edge [fontsize=12];

// Reactants

RCOCl [label=<

this compound

this compound

// Transition State 1 (Tetrahedral Intermediate) Intermediate [label=< Tetrahedral Intermediate RCO- ClNu+-H

>];// Products

Product [label=<

Substituted Product

Substituted Product

// Arrows RCOCl -> Intermediate [label="Addition"]; Intermediate -> Product [label="Elimination"]; Nu -> RCOCl [style=invis]; Product -> HCl [style=invis];

// Invisible nodes for layout subgraph { rank=same; RCOCl; Nu; } subgraph { rank=same; Product; HCl; }

{RCOCl; Nu} -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> {Product; HCl} [label="Collapse & Proton Transfer"]; }

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with Amine Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a rapid and often vigorous process that yields N-substituted (2-naphthyloxy)acetamides.[4] This reaction is fundamental for peptide synthesis and for the chemical derivatization of amine-containing molecules for analytical purposes.[2]

The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon.[7] The reaction liberates hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, a base is required.

Causality in Experimental Design:

-

Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl produced. Stoichiometrically, at least two equivalents of the amine nucleophile can be used, where one equivalent acts as the nucleophile and the second acts as the base.[8] However, using an external tertiary amine base is often more efficient and avoids wasting the primary/secondary amine reactant.[9]

-

Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent hydrolysis of the highly reactive acid chloride.

-

Temperature Control: The reaction is highly exothermic. It is typically initiated at 0°C (ice bath) to control the reaction rate and minimize the formation of by-products.[9]

Experimental Protocol: Synthesis of N-Benzyl-(2-naphthyloxy)acetamide

This protocol details a representative procedure for the acylation of an amine.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reagent Preparation: In a 100 mL oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (30 mL).

-

Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.

-

Addition of Acid Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM (15 mL) and add it to a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of an amide.

Reactivity with Alcohol & Phenol Nucleophiles: Ester Synthesis

This compound reacts readily with alcohols and phenols to form the corresponding esters. These reactions are a cornerstone of organic synthesis.

-

Alcohols: The reaction with primary and secondary alcohols is typically very fast and exothermic, proceeding readily at room temperature to produce an ester and HCl gas.[10][11]

-

Phenols: Phenols are less nucleophilic than alcohols due to the delocalization of the oxygen's lone pairs into the aromatic ring. Consequently, the reaction is slower and often requires heating or the use of a base (e.g., pyridine or NaOH) to deprotonate the phenol to the more nucleophilic phenoxide ion.[12][13]

Comparative Reactivity Data

| Nucleophile | Relative Reactivity | Typical Conditions | Base Required |

| Primary Amine | Very High | 0°C to RT | Yes (e.g., TEA) |

| Primary Alcohol | High | 0°C to RT | Often optional, but pyridine can catalyze |

| Phenol | Moderate | RT to Reflux | Yes (e.g., Pyridine, NaOH) |

| Thiol | High | 0°C to RT | Yes (e.g., TEA) |

Experimental Protocol: Synthesis of Phenyl (2-naphthyloxy)acetate

This protocol outlines the esterification of phenol, which requires slightly more forcing conditions than with a simple alcohol.

Materials:

-

This compound

-

Phenol

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M NaOH solution

-

Saturated NaCl solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation: In a dry flask, dissolve phenol (1.0 eq) in a mixture of anhydrous DCM (25 mL) and anhydrous pyridine (1.5 eq).

-

Addition of Acid Chloride: Add a solution of this compound (1.05 eq) in anhydrous DCM (15 mL) dropwise to the phenol solution at room temperature with stirring.

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 2-3 hours, or until TLC analysis indicates the consumption of phenol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer to a separatory funnel and wash with water (2 x 20 mL).

-

Wash with 1 M NaOH solution (3 x 25 mL) to remove any unreacted phenol.

-

Wash with brine (1 x 25 mL).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester can be purified by recrystallization or column chromatography.

Reactivity with Thiol Nucleophiles: Thioester Synthesis

Thiols (R-SH) are sulfur analogs of alcohols and are known to be excellent nucleophiles, often more so than their corresponding alcohols in protic solvents.[14] The reaction of this compound with a thiol yields a thioester. The reaction mechanism is analogous to that with amines and alcohols.

To enhance the nucleophilicity of the thiol, the reaction is typically carried out in the presence of a base to generate the thiolate anion (RS⁻), which is a significantly stronger nucleophile.[14]

Protocol Considerations for Thioester Synthesis

The experimental setup for thioester synthesis closely mirrors that for amide synthesis.

-

Deprotonation: The thiol (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., THF, DCM) along with a base like triethylamine (1.2 eq).

-

Acylation: The this compound (1.1 eq) is added slowly at 0°C.

-

Work-up: The work-up procedure is similar, involving aqueous washes to remove the base's salt and any unreacted starting materials.

Self-Validation and Trustworthiness: In all described protocols, the progress of the reaction must be monitored by an appropriate technique, most commonly Thin-Layer Chromatography (TLC), to ensure the reaction has gone to completion. The purification steps (extraction, washing, and chromatography/recrystallization) are critical for isolating the desired product from by-products and unreacted reagents, ensuring the final product's identity and purity, which should be confirmed by analytical methods such as NMR, IR spectroscopy, and Mass Spectrometry.

References

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism. Glasp. [Link]

-

21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

Synthesis of 2-(2-Naphthoxy)acetic acid. PrepChem.com. [Link]

-

This compound, a simple fluorescent reagent. PubMed. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

-

2-(2-Naphthyl)acetyl chloride. PubChem. [Link]

- A kind of synthesis technique of naphthoxyacetic acid.

-

The Acylation of Naphthalene by the Friedel-Crafts Reaction. Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. National Institutes of Health. [Link]

-

Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

-

REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Reactions of Acyl Chlorides with Water, Alcohols or Phenol. ChemKey. [Link]

-

Acyl chlorides and alcohols. Save My Exams. [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

-

Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts. [Link]

-

Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

(2-Naphthalenyloxy)acetic acid (HMDB0032706). Human Metabolome Database. [Link]

-

Acid chloride reaction with amine. Reddit. [Link]

-

Acetic acid, (2-naphthalenyloxy)-. NIST WebBook. [Link]

-

Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts. ResearchGate. [Link]

-

Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

-

Thiol vs carboxylic acid reactivity to acyl chlorides?. Chemistry Stack Exchange. [Link]

-

Why do we take two moles of amines in the reaction of amine with an acid chloride?. Chemistry Stack Exchange. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (2-Naphthoxy)acetyl chloride, a simple fluorescent reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. glasp.co [glasp.co]

- 6. tldl.club [tldl.club]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. shout.education [shout.education]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

(2-Naphthyloxy)acetyl Chloride: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Naphthyloxy)acetyl chloride, a bifunctional reagent featuring a reactive acyl chloride and a sterically significant naphthyl moiety, has emerged as a valuable building block in organic synthesis. Its unique structural attributes allow for the facile construction of diverse molecular architectures, including esters, amides, and complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its utility in medicinal chemistry and materials science. We will explore detailed experimental protocols, mechanistic insights, and case studies that highlight its role in the development of bioactive molecules.

Introduction: The Molecular Architecture and Strategic Value

This compound (C₁₂H₉ClO₂) is an acyl chloride derivative of 2-naphthoxyacetic acid.[1] Its synthetic utility is rooted in two key features:

-

The Acyl Chloride Group: This functional group is a highly reactive electrophile, making it an excellent acylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and aromatic rings.[2][3] Reactions are typically rapid, high-yielding, and proceed under mild conditions.[4]

-

The Naphthyloxy Moiety: The bulky, lipophilic naphthalene ring is a common pharmacophore in drug design.[5] Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity.[5] Furthermore, the naphthalene system is fluorescent, allowing for the preparation of derivatives that can be used as analytical probes.[1]

This combination makes this compound a strategic choice for chemists aiming to synthesize complex molecules with tailored biological or material properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉ClO₂[6][7] |

| Molecular Weight | 220.65 g/mol [6][7] |

| Appearance | Neat/Solid |

| Storage Temperature | 2-8 °C, under inert gas |

Synthesis of the Reagent: A Foundational Protocol

The reliable synthesis of this compound is paramount for its application. The most common and efficient method involves the chlorination of the parent carboxylic acid, (2-Naphthyloxy)acetic acid, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8][9]

The choice of chlorinating agent is often dictated by the desired reaction conditions and the scale of the synthesis. Thionyl chloride is cost-effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (2-Naphthyloxy)acetic Acid

Materials:

-

(2-Naphthyloxy)acetic acid (1.0 eq.)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add (2-Naphthyloxy)acetic acid.

-

Add the anhydrous solvent, followed by the dropwise addition of thionyl chloride at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality: This step is crucial as any residual thionyl chloride can interfere with subsequent nucleophilic substitution reactions. The crude product is often of sufficient purity for direct use.

-

The resulting crude this compound is typically used in the next step without further purification.[5]

Trustworthiness: The protocol's validity is confirmed by using the crude product directly in a subsequent, well-characterized reaction (e.g., esterification with methanol) and analyzing the final product's purity via NMR and LC-MS to ensure complete conversion of the starting acid.

Core Applications in Organic Synthesis

The high reactivity of the acyl chloride moiety allows for a broad range of synthetic transformations.

A. Synthesis of Ester Derivatives

This compound reacts readily with primary and secondary alcohols, as well as phenols, to form the corresponding esters.[3] These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.[11]

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism.[12] The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the ester.[13]

Caption: General mechanism for ester synthesis from an acyl chloride.

Application Focus: Prodrug Development The (2-Naphthyloxy)acetyl group can be used as a promoiety to mask polar functional groups (like carboxylic acids or alcohols) in a parent drug molecule.[14] This increases the drug's lipophilicity, potentially enhancing its absorption and distribution. Once in the body, the ester linkage can be cleaved by metabolic enzymes (esterases) to release the active drug.

B. Synthesis of Amide Derivatives

The reaction between this compound and primary or secondary amines is one of the most robust and widely used methods for amide bond formation.[13][] The reaction is typically rapid and exothermic.[]

Protocol: General Amide Synthesis

-

Dissolve the amine (1.0 eq.) and a base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) and cool the solution to 0 °C in an ice bath.[5]

-

Slowly add a solution of this compound (1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Purify the crude product by recrystallization or silica gel column chromatography.[5]

Medicinal Chemistry Relevance: The amide bond is a cornerstone of medicinal chemistry.[5] this compound is a key reagent for synthesizing libraries of N-substituted amides. These derivatives are of significant interest as they can lead to new classes of inhibitors or modulators for various biological targets. For instance, it has been used in the synthesis of indoline-2-carboxamide derivatives as potential inhibitors of Trypanosoma brucei and in the preparation of N-(phenylquinazolinonyl) aryl-amides with antibacterial activity.[6]

C. Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to introduce the (2-Naphthyloxy)acetyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The position of acylation on the target aromatic ring is governed by the directing effects of its existing substituents. This method provides a powerful tool for constructing complex polycyclic aromatic systems and diaryl ketones, which are precursors to numerous biologically active compounds.

Case Study: A Fluorescent Derivatizing Agent

This compound has been successfully employed as a fluorescent labeling reagent for the sensitive detection of amino-containing pharmaceuticals.[1]

Objective: To derivatize amine-containing drugs like amantadine and memantine to enable their detection by HPLC with fluorescence.

Workflow:

-